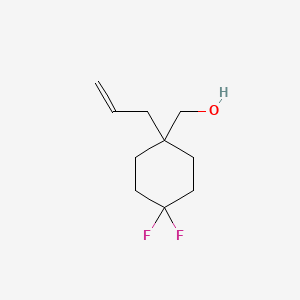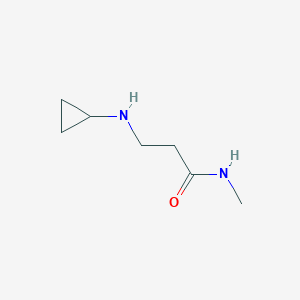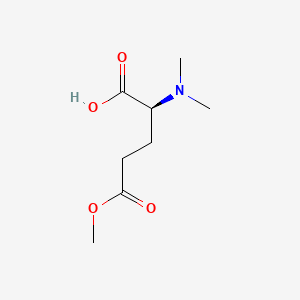
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis is a cyclopropane derivative characterized by the presence of a bromomethyl group and a trifluoromethyl group on the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis typically involves the cyclopropanation of alkenes using bromomethyl and trifluoromethyl reagents. One common method involves the reaction of an alkene with a bromomethyl trifluoromethyl carbene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include difluoromethyl and monofluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Bromomethyl)-2-(difluoromethyl)cyclopropane
- 1-(Chloromethyl)-2-(trifluoromethyl)cyclopropane
- 1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane
Uniqueness
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis is unique due to the combination of the bromomethyl and trifluoromethyl groups on a cyclopropane ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of both electron-withdrawing and electron-donating groups on the cyclopropane ring can influence the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C5H6BrF3 |
|---|---|
Molekulargewicht |
203.00 g/mol |
IUPAC-Name |
(1S,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane |
InChI |
InChI=1S/C5H6BrF3/c6-2-3-1-4(3)5(7,8)9/h3-4H,1-2H2/t3-,4-/m1/s1 |
InChI-Schlüssel |
DDNFMRMLLSCYSF-QWWZWVQMSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]1C(F)(F)F)CBr |
Kanonische SMILES |
C1C(C1C(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




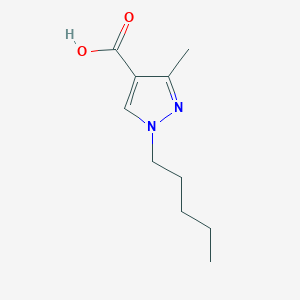

![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
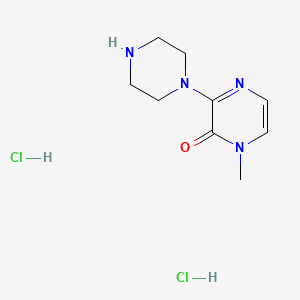
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
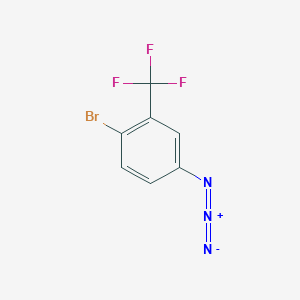
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)

